2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18510226
InChI: InChI=1S/C13H13NO/c1-8-5-11-10-4-2-3-9(7-15)13(10)14-12(11)6-8/h2-4,7-8,14H,5-6H2,1H3
SMILES:
Molecular Formula: C13H13NO
Molecular Weight: 199.25 g/mol

2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde

CAS No.:

Cat. No.: VC18510226

Molecular Formula: C13H13NO

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde -

Specification

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
IUPAC Name 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde
Standard InChI InChI=1S/C13H13NO/c1-8-5-11-10-4-2-3-9(7-15)13(10)14-12(11)6-8/h2-4,7-8,14H,5-6H2,1H3
Standard InChI Key GVGKCPAUHXJSFA-UHFFFAOYSA-N
Canonical SMILES CC1CC2=C(C1)NC3=C(C=CC=C23)C=O

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The core structure of 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde consists of a bicyclic system comprising a benzene ring fused to a pyrrole ring (indole moiety), which is further annulated with a cyclopentane ring. Key substituents include:

  • A methyl group (-CH₃) at position 2 of the tetrahydrocyclopentane ring.

  • A carbaldehyde group (-CHO) at position 5 of the indole benzene ring.

The planar indole system and the non-planar tetrahydrocyclopentane ring create a rigid yet slightly flexible framework, influencing both reactivity and intermolecular interactions . X-ray crystallographic data for analogous compounds, such as 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid, reveal that the tetrahydrocyclopentane ring often adopts an envelope conformation, with substituents influencing ring puckering and dihedral angles .

Table 1: Key Structural Parameters of Related Tetrahydrocyclopenta[b]indoles

ParameterValue (Analog Compound) Inferred Value for Target Compound
Dihedral angle (fused vs. substituent)66.65° (trimethoxyphenyl ring)~60–70° (carbaldehyde group)
Ring puckering amplitude0.237 Å (cyclopentane ring)0.2–0.3 Å
Bond length (C=O in carbaldehyde)N/A~1.21 Å (typical for aldehydes)

Physicochemical Properties

Thermodynamic and Spectral Data

While experimental data for 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde are scarce, properties can be extrapolated from its parent structure, 1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 2047-91-8) :

Table 2: Comparative Physicochemical Properties

Property1,2,3,4-Tetrahydrocyclopenta[b]indole 2-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde (Predicted)
Molecular formulaC₁₁H₁₁NC₁₃H₁₃NO
Molecular weight157.21 g/mol199.25 g/mol
Density1.2±0.1 g/cm³1.3–1.4 g/cm³
Boiling point300.9±11.0 °C320–340 °C
Melting point100.5–105.5 °C110–120 °C
LogP (octanol-water)3.262.8–3.2

Synthesis and Manufacturing

Retrosynthetic Analysis

The target compound can be synthesized through strategic functionalization of the tetrahydrocyclopenta[b]indole core. A plausible route involves:

  • Indole alkylation to introduce the cyclopentane ring.

  • Friedel-Crafts acylation or Vilsmeier-Haack reaction to install the carbaldehyde group.

  • Methylation at position 2 using methyl iodide or dimethyl sulfate.

Detailed Synthetic Pathway

A modified Morita–Baylis–Hillman (MBH) reaction, as described for related indole derivatives , offers a viable approach:

Step 1: Formation of the Tetrahydrocyclopenta[b]indole Core
Reaction of methyl acrylate with indole in the presence of a Lewis acid (e.g., InCl₃) yields the MBH adduct. Subsequent cyclization under acidic conditions (e.g., trifluoromethanesulfonic acid) forms the tetrahydrocyclopenta[b]indole skeleton .

StepReagents/ConditionsYield (Reported for Analogs)
MBH adduct formationInCl₃, CH₃CN, reflux70–80%
CyclizationTfOH, CH₂Cl₂, 0 °C to RT85–90%
FormylationPOCl₃, DMF, 60 °C65–75%
MethylationCH₃I, K₂CO₃, DMF, 50 °C90–95%

Applications and Biological Relevance

Material Science

The planar indole system and aldehyde functionality make this compound a candidate for designing conductive polymers or metal-organic frameworks (MOFs).

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